(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound “Rnhoh-gsh conjugate” is a glutathione conjugate formed through the reaction of glutathione with a hydroxylamine derivative. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes. The Rnhoh-gsh conjugate is significant in various biochemical and pharmacological contexts due to its involvement in detoxification and cellular protection mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Rnhoh-gsh conjugate typically involves the reaction of glutathione with a hydroxylamine derivative under physiological conditions. The reaction is facilitated by the presence of enzymes such as glutathione S-transferases, which catalyze the conjugation process. The reaction conditions often include a neutral to slightly alkaline pH and a temperature range of 25-37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of the Rnhoh-gsh conjugate involves large-scale synthesis using bioreactors that maintain optimal conditions for the enzymatic reaction. The process includes the purification of the conjugate using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
The Rnhoh-gsh conjugate undergoes various chemical reactions, including:
Substitution: The conjugate can participate in substitution reactions where the glutathione moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the conjugate .
Major Products Formed
The major products formed from these reactions include oxidized glutathione, reduced hydroxylamine derivatives, and substituted glutathione conjugates .
Scientific Research Applications
The Rnhoh-gsh conjugate has numerous applications in scientific research:
Mechanism of Action
The Rnhoh-gsh conjugate exerts its effects through the formation of thioether bonds between glutathione and electrophilic compounds. This conjugation process detoxifies harmful electrophiles and protects cells from oxidative damage. The molecular targets involved include various enzymes and proteins that interact with glutathione, such as glutathione S-transferases and gamma-glutamyl transpeptidase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the Rnhoh-gsh conjugate include other glutathione conjugates formed with different electrophiles, such as:
Glutathione-S-transferase conjugates: These are formed with various electrophilic compounds and play a role in detoxification.
Glutathione disulfide: The oxidized form of glutathione, which is involved in maintaining cellular redox balance.
Uniqueness
The uniqueness of the Rnhoh-gsh conjugate lies in its specific reactivity with hydroxylamine derivatives, which allows it to participate in unique detoxification pathways and redox reactions. This specificity makes it a valuable tool in studying oxidative stress and detoxification mechanisms .
Properties
CAS No. |
104939-14-2 |
---|---|
Molecular Formula |
C17H27N7O8S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1 |
InChI Key |
LOIIXYIFONJUMW-QWRGUYRKSA-N |
SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Isomeric SMILES |
C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO |
Canonical SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Synonyms |
1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate RNHOH-GSH conjugate |
Origin of Product |
United States |
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